molecular formula C7H3BrF3N3 B3190473 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine CAS No. 425615-35-6

3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine

Cat. No.: B3190473
CAS No.: 425615-35-6
M. Wt: 266.02 g/mol
InChI Key: YNYDRRGBPRJDDL-UHFFFAOYSA-N
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Description

“3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C7H3BrF3N3 . It is a type of imidazo[1,2-c]pyrimidine .

Safety and Hazards

The safety data sheet for “3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine” can be viewed and downloaded for free at Echemi.com .

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-2-12-6-1-4(7(9,10)11)13-3-14(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDRRGBPRJDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-trifluoromethylimidazo[1,2-c]pyrimidine (1.9239 g, 10.3 mmol) in acetic acid (40 ml) was added sodium acetate (1.265 g, 15.4 mmol), then a solution of bromine (0.529 ml, 10.3 mmol) in acetic acid (7.5 ml). The solution was stirred at room temperature for 30 min, then partitioned between saturated aqueous NaHCO3 (1 l) and ethyl acetate (500 ml). The aqueous layer (pH 8) was further extracted with ethyl acetate (500 ml), and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, 20% EtOAc/isohexane) to afford 0.88 g (34% over 2 steps) of the title compound as a white solid: 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.93 (1H, s), 9.09 (1H, s).
Quantity
1.9239 g
Type
reactant
Reaction Step One
Quantity
1.265 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Reactant of Route 2
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Reactant of Route 3
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Reactant of Route 4
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Reactant of Route 5
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Reactant of Route 6
3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine

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